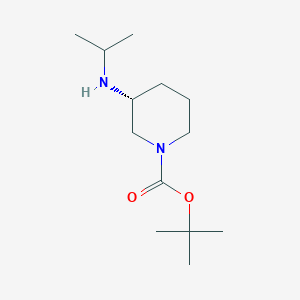

(R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate

概要

説明

®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . This compound is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .

準備方法

The synthesis of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate typically involves the reaction of ®-3-(isopropylamino)piperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate has several scientific research applications:

作用機序

The mechanism of action of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes . The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

類似化合物との比較

®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

(S)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

N-tert-Butoxycarbonyl-3-(isopropylamino)piperidine: A similar compound with a different protecting group, which may affect its reactivity and stability.

3-(Isopropylamino)piperidine: The parent compound without the tert-butyl ester group, which may have different solubility and pharmacokinetic properties.

The uniqueness of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties .

生物活性

(R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a detailed examination of its biological activity, including synthesis, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C13H26N2O2

- Molecular Weight : Approximately 242.36 g/mol

- Functional Groups : Piperidine ring, tert-butyl group, isopropylamino substituent, and carboxylate group.

This unique structure contributes to its potential applications in targeting central nervous system disorders and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

- Formation of the Piperidine Ring : Starting from commercially available precursors.

- Protection of Functional Groups : Utilizing tert-butoxycarbonyl (Boc) groups to protect amines during reactions.

- Carboxylate Introduction : Reacting the protected piperidine with tert-butyl chloroformate under basic conditions .

Pharmacological Profiles

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, although comprehensive pharmacodynamic profiles are still needed.

The compound serves as a versatile scaffold in drug discovery, particularly for developing compounds targeting:

- Neurotransmitter Receptors : Potential interactions with receptors involved in mood regulation and cognitive functions.

- G-protein Coupled Receptors (GPCRs) : Notably, its structural analogs have shown promise as agonists for receptors such as GPR119, which plays a critical role in glucose metabolism and insulin secretion .

Case Study 1: GPR119 Agonism

A study involving derivatives of piperidine compounds demonstrated that certain analogs exhibited significant agonistic activity towards GPR119. These compounds were synthesized using a one-pot click chemistry approach, achieving high yields and purities. Notably, four analogs showed strong binding affinity comparable to previously reported potent GPR119 agonists like AR231543 .

Case Study 2: CNS Activity

Research on related compounds has suggested potential applications in treating neurological disorders. The unique steric and electronic properties of this compound may enhance its interaction with CNS targets, leading to improved therapeutic outcomes in conditions such as depression or anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-aminopiperidine-1-carboxylate | C12H23N2O2 | Lacks isopropyl group; simpler structure |

| (S)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate | C13H26N2O2 | Stereoisomer; different biological activity |

| N-Methylpiperidine-1-carboxylic acid | C8H15NO2 | Lacks tert-butyl; simpler amine structure |

The presence of both the tert-butyl and isopropylamino groups provides this compound with distinct properties compared to similar compounds, influencing its interaction with biological targets and potentially leading to varied pharmacological effects.

特性

IUPAC Name |

tert-butyl (3R)-3-(propan-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTQRMKZAXONPV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。